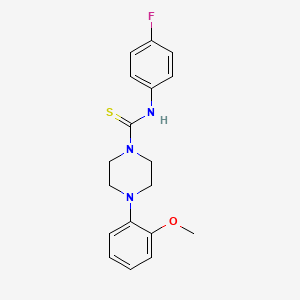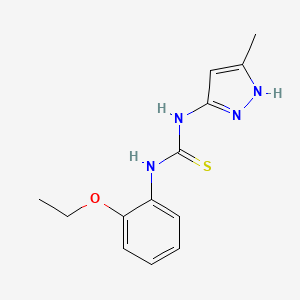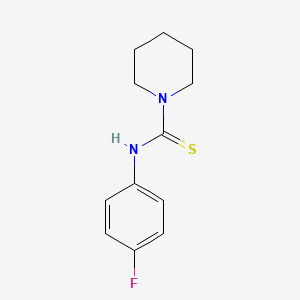![molecular formula C16H16N2O3 B5807327 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in a wide range of cellular processes, including cytokine signaling, immune response, and cell growth and differentiation.
Mecanismo De Acción
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide exerts its inhibitory effect on the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream signaling events, including gene transcription and cell proliferation.
Biochemical and Physiological Effects:
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and suppression of cytokine signaling. 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide has also been shown to reduce inflammation and suppress the immune response in animal models of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide is its specificity for the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various cellular processes and diseases. However, 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide has some limitations, including its relatively low potency compared to other JAK inhibitors and its potential off-target effects on other kinases.
Direcciones Futuras
There are several future directions for the research and development of 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide and other JAK inhibitors. One area of interest is the development of more potent and selective JAK inhibitors for use in clinical settings. Another area of interest is the investigation of the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the potential use of JAK inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
Métodos De Síntesis
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide can be synthesized using a multi-step process, starting with the reaction of 4-methoxyaniline with 2-methylbenzoyl chloride to form the intermediate 4-methoxy-N-(2-methylbenzoyl)aniline. The intermediate is then reacted with phosgene and ammonium hydroxide to form 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide. The synthesis process is relatively straightforward and can be carried out on a large scale, making 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide readily available for scientific research.
Aplicaciones Científicas De Investigación
4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway, which is often overactivated in cancer cells. In autoimmune and inflammatory diseases, 4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide has been shown to reduce inflammation and suppress the immune response by inhibiting cytokine signaling.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-5-3-4-6-14(11)16(19)21-18-15(17)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOVYMELOFPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N'-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)
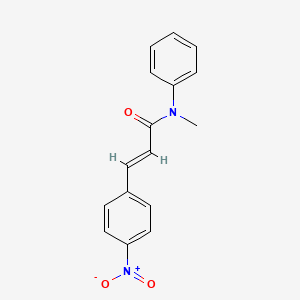
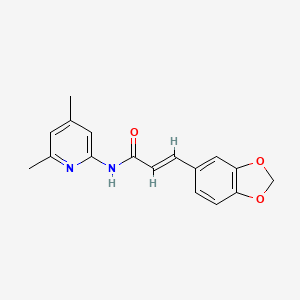
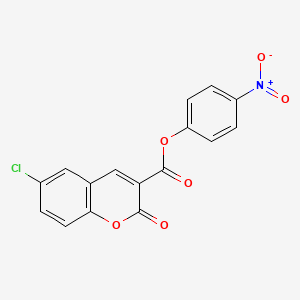
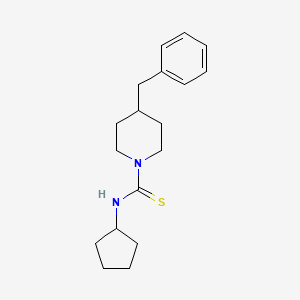
![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
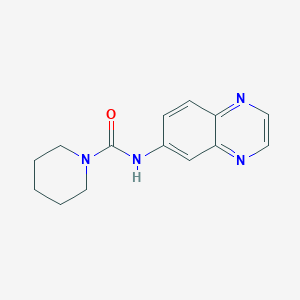
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
